molecular formula C21H19N3O2 B2540064 N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-(naphthalen-1-yl)acetamide CAS No. 1421473-42-8

N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-(naphthalen-1-yl)acetamide

Cat. No.: B2540064
CAS No.: 1421473-42-8
M. Wt: 345.402
InChI Key: FVRWDQSAJGKZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-(naphthalen-1-yl)acetamide: is a complex organic compound that features a furan ring, a pyrazole ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as furfural.

    Coupling of the pyrazole and furan rings: This step involves the formation of a carbon-carbon bond between the pyrazole and furan rings, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the naphthalene moiety: The final step involves the acylation of the coupled intermediate with a naphthalene derivative, typically using an acyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-(naphthalen-1-yl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Nitrated or sulfonated naphthalene derivatives.

Scientific Research Applications

N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-(naphthalen-1-yl)acetamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving furan and pyrazole derivatives.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors involved in inflammatory or cancer pathways, leading to modulation of these processes.

Comparison with Similar Compounds

Similar Compounds

    N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

    N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-(thiophen-2-yl)acetamide: Similar structure but with a thiophene ring instead of a naphthalene moiety.

Uniqueness

The presence of the naphthalene moiety in N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-(naphthalen-1-yl)acetamide imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets, making it distinct from similar compounds with different aromatic substituents.

Biological Activity

N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-(naphthalen-1-yl)acetamide is a complex organic compound that integrates multiple pharmacologically relevant functional groups. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The following sections detail its synthesis, biological mechanisms, and research findings.

1. Chemical Structure and Synthesis

The compound consists of a furan ring, a pyrazole ring, and a naphthalenic moiety. The synthesis typically involves multi-step organic reactions:

Synthetic Route:

  • Furan Synthesis: Derived from furfural through acid-catalyzed reactions.
  • Pyrazole Synthesis: Formed by reacting hydrazine with diketones under reflux conditions.
  • Coupling Reaction: The furan and pyrazole intermediates are coupled with 2-(naphthalen-1-yl)acetyl chloride in the presence of a base like triethylamine.

The biological activity of this compound is attributed to its interaction with various molecular targets:

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing cytokine production.
  • Receptor Interaction: It can bind to receptors involved in pain and inflammation modulation, affecting signal transduction pathways.

3.1 Anti-inflammatory Properties

Research indicates that derivatives of naphthoquinones exhibit significant anti-inflammatory effects. For instance, studies have shown that certain naphthoquinone derivatives can inhibit pro-inflammatory cytokine interleukin-1β (IL-1β) production in THP-1 cells with low IC50 values, indicating strong activity against inflammation .

3.2 Anticancer Activity

Naphthoquinones are known for their cytotoxic properties against various cancer cell lines. Recent studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits IL-1β production; reduces inflammation in vitro
AnticancerInduces apoptosis in cancer cells; ROS generation
AntimicrobialExhibits activity against various pathogens

4. Case Studies

Several studies have evaluated the biological efficacy of compounds related to this compound:

Case Study 1: Anti-inflammatory Effects
A study involving the application of naphthoquinone derivatives showed a marked reduction in inflammatory markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .

Case Study 2: Anticancer Efficacy
In vitro tests on breast cancer cell lines revealed that specific derivatives could reduce cell viability significantly compared to controls, indicating their potential as chemotherapeutic agents .

5. Conclusion

This compound represents a promising candidate for further research due to its multifaceted biological activities, particularly in anti-inflammatory and anticancer domains. Continued exploration into its mechanisms of action and therapeutic potential could lead to significant advancements in pharmacotherapy.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-24-19(20-10-5-11-26-20)13-17(23-24)14-22-21(25)12-16-8-4-7-15-6-2-3-9-18(15)16/h2-11,13H,12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRWDQSAJGKZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.